molecular formula C10H17BN4O2 B1412253 (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid CAS No. 1704073-31-3

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No. B1412253
M. Wt: 236.08 g/mol
InChI Key: CQGKVPNBPCFPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” is a chemical compound with immense potential in scientific research1. It has a unique structure and versatile properties, finding applications in diverse fields such as drug discovery, catalysis, and materials science1. The molecular formula of this compound is C10H17BN4O22.



Synthesis Analysis

The specific synthesis process of “(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” is not detailed in the search results. However, it is mentioned that this compound exhibits potential in scientific research, implying that its synthesis may involve specialized chemical techniques1.



Molecular Structure Analysis

The molecular structure of “(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” contributes to its unique properties and potential applications. The compound contains an ethylpiperazine group and a pyrimidine ring, both of which are known to have interesting chemical properties1.



Chemical Reactions Analysis

The specific chemical reactions involving “(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” are not detailed in the search results. However, given its structure and the presence of a boronic acid group, it can be inferred that this compound may participate in various types of chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” contribute to its potential applications in scientific research. However, specific details about these properties are not provided in the search results1.


Scientific Research Applications

Synthetic Studies and Preparation

One significant application of compounds related to (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is in synthetic chemistry. For instance, Rádl et al. (2010) described the use of similar boronic acids in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method in the preparation of various organic compounds, highlighting the utility of these compounds in complex chemical syntheses (Rádl, Blahovcová, Tkadlecová, & Havlíček, 2010).

Antitubercular Studies

The derivatives of this compound have been studied for their potential in treating tuberculosis. Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids and evaluated their antitubercular activity, demonstrating the relevance of such compounds in medicinal chemistry and drug development (Vavaiya, Patel, Pansuriya, Marvaniya, & Patel, 2022).

Development of Imaging Agents

Wang et al. (2018) explored the synthesis of a compound structurally similar to (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid for use as a potential PET agent in imaging of IRAK4 enzyme in neuroinflammation. This highlights the potential use of such compounds in the development of diagnostic tools in medicine (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).

Pharmaceutical Applications

The structure of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid and its derivatives suggests potential pharmaceutical applications. Altenbach et al. (2008) conducted studies on a series of 2-aminopyrimidines, which are structurally related, as ligands for the histamine H4 receptor. Their research showed these compounds could be used in developing anti-inflammatory and antinociceptive drugs (Altenbach, Adair, Bettencourt, Black, Fix-Stenzel, Gopalakrishnan, Hsieh, Liu, Marsh, McPherson, Milicic, Miller, Vortherms, Warrior, Wetter, Wishart, Witte, Honore, Esbenshade, Hancock, & Brioni, 2008).

Safety And Hazards

The safety and hazards associated with “(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it1.


properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN4O2/c1-2-14-3-5-15(6-4-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGKVPNBPCFPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191592
Record name Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid

CAS RN

1704073-31-3
Record name Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KA Bachovchin, A Sharma, S Bag… - Journal of medicinal …, 2018 - ACS Publications
Lapatinib, an approved epidermal growth factor receptor inhibitor, was explored as a starting point for the synthesis of new hits against Trypanosoma brucei, the causative agent of …
Number of citations: 25 pubs.acs.org
A Sharma - 2021 - search.proquest.com
Human African trypanosomiasis is a fatal disease caused by Trypanosoma brucei rhodesiense and T. b. gambiense which establish acute and chronic infection, respectively. This …
Number of citations: 2 search.proquest.com

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